molecular formula C9H14N2O3 B13223747 ethyl 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetate

ethyl 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetate

Cat. No.: B13223747
M. Wt: 198.22 g/mol
InChI Key: QFYXWGNCFFKVCX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name ethyl 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetate is derived through hierarchical analysis of its functional groups and substituents. The parent structure is the 1H-pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Numbering begins at the nitrogen atom bearing a hydrogen (position 1), with subsequent positions assigned clockwise. Substituents are prefixed as follows:

  • 2-methyl : A methyl group at position 2.
  • 5-methyl : A second methyl group at position 5.
  • 3-oxo : A ketone group at position 3.
  • 4-yl acetate : An ethyl acetate moiety (-CH2COOCH2CH3) at position 4.

Alternative naming conventions include ethyl (2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetate , which omits the locant "2-" for the acetate’s methylene bridge, as its position is unambiguous in this context. Non-IUPAC designations, such as 2-(2,5-dimethyl-3-oxo-pyrazol-4-yl)ethyl acetate , are occasionally used in industrial patents but lack standardization.

Molecular Architecture: Pyrazole Core and Ester Functional Group Analysis

Pyrazole Core

The pyrazole ring adopts a planar geometry due to aromatic π-electron delocalization across its conjugated double bonds. Adjacent nitrogen atoms at positions 1 and 2 contribute to resonance stabilization, with the N1-H group acting as a hydrogen bond donor. Substituents influence electron density distribution:

  • Methyl groups at positions 2 and 5 exert electron-donating effects, enhancing ring stability.
  • The 3-oxo group introduces polarity, enabling dipole-dipole interactions and keto-enol tautomerism under specific conditions.

Ester Functional Group

The ethyl acetate side chain at position 4 consists of a methylene bridge (-CH2-) linking the pyrazole ring to an ester (-COOCH2CH3). Key features include:

  • Hybridization : The carbonyl carbon (C=O) is sp² hybridized, forming a trigonal planar geometry with a bond angle of ~120°.
  • Resonance : The ester group exhibits resonance between the carbonyl oxygen and the adjacent oxygen, delocalizing electron density and reducing rotational freedom about the C-O bond.
Electronic and Steric Effects
  • The ester’s electron-withdrawing nature polarizes the pyrazole ring, increasing susceptibility to electrophilic substitution at electron-rich positions.
  • Steric hindrance from the ethyl group restricts conformational flexibility, favoring a trans orientation relative to the pyrazole plane.

Crystallographic Data and Conformational Analysis

Crystallographic Parameters

While direct crystallographic data for this compound remain unpublished, analogous pyrazole esters exhibit monoclinic crystal systems with space group P21/m. Predicted unit cell parameters, extrapolated from structurally related compounds, include:

Parameter Value
a (Å) 6.80–7.20
b (Å) 6.75–7.00
c (Å) 9.90–10.20
β (°) 105.4–106.0
Volume (ų) 440–450
Z 2

Hydrogen bonding between the N1-H group and the ester’s carbonyl oxygen likely stabilizes the crystal lattice, as observed in ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Conformational Flexibility

The ester group adopts two primary conformers:

  • Synperiplanar : The ethyl group aligns parallel to the pyrazole plane, minimizing steric clashes.
  • Antiplanar : The ethyl group rotates 180°, maximizing distance from the 2-methyl substituent.

Density functional theory (DFT) calculations suggest a rotational energy barrier of ~8–12 kJ/mol, permitting interconversion at ambient temperatures. Intramolecular hydrogen bonding between the 3-oxo group and ester oxygen further restricts motion, favoring the synperiplanar conformation in solid-state structures.

Comparative Molecular Features

The table below contrasts key attributes of this compound with related pyrazole derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents
Ethyl 3-hydroxy-1H-pyrazol-4-yl acetate C7H10N2O3 170.17 Hydroxyl, acetate
1-Acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione C9H12N2O3 196.20 Spirocyclic, diketone

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C9H14N2O3/c1-4-14-8(12)5-7-6(2)10-11(3)9(7)13/h10H,4-5H2,1-3H3

InChI Key

QFYXWGNCFFKVCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetate typically involves the condensation of 2,5-dimethyl-3-oxo-1H-pyrazole with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the ethyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of pyrazole carboxylic acids or ketones.

    Reduction: Formation of pyrazole alcohols or alkanes.

    Substitution: Formation of various pyrazole derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetate has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. It binds to active sites of enzymes or receptors, altering their activity and leading to desired biological effects. The exact molecular targets and pathways vary based on the specific application and structural analogs used.

Comparison with Similar Compounds

Pyrazole vs. Imidazole and Triazole Derivatives

  • Core Heterocycle: Pyrazole (Target Compound): Features adjacent nitrogen atoms at positions 1 and 2, creating a less polarized electron distribution compared to imidazoles. The 3-oxo group acts as a hydrogen-bond acceptor. Imidazole Derivatives (): Compounds like ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Figure 1A) have non-adjacent nitrogens, enabling stronger hydrogen-bond donor/acceptor interactions. Triazole Derivatives (): Compounds like those in Figure 5 feature a triazole core with thioether and bicyclic substituents, enhancing steric bulk and sulfur-mediated interactions .

Substituent Effects

  • Target Compound : The 2,5-dimethyl groups reduce solubility but improve metabolic stability. The 3-oxo group facilitates crystal packing via hydrogen bonds .

Physicochemical and Crystallographic Properties

Property Target Compound Imidazole Derivatives (e.g., Figure 1F) Triazole Derivatives (e.g., Figure 5A)
Core Heterocycle Pyrazole (1H-pyrazol-3-one) Imidazole 1,2,4-Triazole
Key Substituents 2,5-dimethyl, 3-oxo, ethyl acetate 2-methyl, 5-(4-chlorophenyl), ethyl acetate Bicyclic terpene, methyl-triazol-thioacetate
H-Bond Donors 1 (NH) 1 (NH) 0-1 (depending on substituents)
H-Bond Acceptors 3 (oxo, ester) 2 (imidazole N, ester) 3-4 (triazole N, ester, thioether)
Molecular Weight ~224.25 g/mol (calculated) ~306.75 g/mol (Figure 1F) ~480.60 g/mol (Figure 5A)
Lipophilicity (LogP) Moderate (estimated 1.8-2.2) High (estimated 3.0-3.5 due to Cl-phenyl) Very high (estimated >4.0 due to bicyclic)

Hydrogen Bonding and Crystal Packing

In contrast, imidazole derivatives (e.g., Figure 1A) may favor N–H···N or N–H···O interactions, while triazoles (e.g., Figure 5A) prioritize N–H···S or C–H···π contacts due to sulfur and bulky substituents .

Biological Activity

Ethyl 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

Property Value
Molecular FormulaC₉H₁₁N₃O₃
Melting PointNot specified
CAS NumberNot widely reported

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds containing a pyrazole moiety often interact with various biological targets. For instance, they may inhibit specific enzymes or receptors involved in disease processes. In particular, this compound may exhibit activity through:

  • Inhibition of Cell Proliferation : Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as ERK and NF-kB, which are crucial for cell survival and proliferation.

Biological Activity Studies

A series of studies have evaluated the biological activity of this compound. Below are summarized findings from notable research:

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of pyrazole were tested against various cancer cell lines. This compound showed significant inhibition of breast cancer cell lines (MDA-MB-231) with an IC50 value in the low micromolar range . The mechanism was attributed to increased apoptosis as indicated by Annexin V staining.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of related pyrazole compounds. This compound demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Cell Line/Model IC50 (μM) Mechanism
AnticancerMDA-MB-231~5Induction of apoptosis
Anti-inflammatoryRAW 264.7 (macrophages)~10Inhibition of cytokine production
Enzyme InhibitionVariousNot specifiedCompetitive inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetate and its analogs?

  • Methodological Answer : Synthesis typically involves coupling pyrazole derivatives with ester-containing moieties. For example, amide analogs are synthesized via carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane, followed by extraction and recrystallization . Ethanol reflux is another standard method for cyclocondensation reactions involving pyrazole intermediates . Key steps include optimizing reaction time (e.g., 2–3 hours) and temperature (e.g., 273 K for controlled coupling) .

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for determining bond angles, dihedral rotations (e.g., 48.45°–80.70° between aromatic rings), and hydrogen-bonding patterns (e.g., R₂²(10) dimer formation via N–H⋯O interactions) . Computational geometry optimization using quantum chemical calculations can supplement experimental data .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Liquid-liquid extraction (e.g., dichloromethane/brine) removes unreacted starting materials . Recrystallization from polar aprotic solvents (e.g., DMF/EtOH mixtures) improves purity . Membrane separation technologies (e.g., nanofiltration) are emerging for scalable purification .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

  • Methodological Answer : Quantum chemical reaction path searches predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD integrates computational modeling with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst selection) . Machine learning algorithms can analyze historical reaction data to predict yields and side products .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer : Cross-validate NMR/IR data with density functional theory (DFT) simulations to confirm peak assignments . For crystallographic discrepancies (e.g., unexpected dihedral angles), refine models using Hirshfeld surface analysis or variable-temperature studies to account for dynamic effects . Comparative studies with structurally similar compounds (e.g., N-substituted acetamides) provide benchmarks .

Q. What mechanistic insights exist for the reactivity of the pyrazole-3-one core?

  • Methodological Answer : The 3-oxo group enhances electrophilicity at the pyrazole C4 position, facilitating nucleophilic attacks (e.g., by amines or alcohols). Kinetic studies using stopped-flow spectroscopy or isotopic labeling (e.g., ¹⁸O tracing) can elucidate proton transfer steps . Steric effects from 2,5-dimethyl substituents may hinder regioselectivity, requiring steric maps for reaction optimization .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to enzymes like cyclooxygenase or kinases. In vitro assays (e.g., fluorescence polarization for protein-ligand binding) quantify inhibition constants (Kᵢ). Structural analogs with pyrazole-acetate scaffolds show activity in proteomics and antimalarial studies, suggesting similar screening pipelines .

Q. What interdisciplinary approaches enhance the study of this compound’s properties?

  • Methodological Answer : Combine materials science (e.g., powder technology for formulation ) with biological assays to explore dual applications (e.g., drug delivery and bioactivity). Collaborative frameworks like the Contested Territories Network’s methodologies emphasize hybrid experimental-activist approaches for complex problem-solving .

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